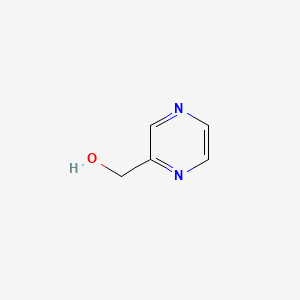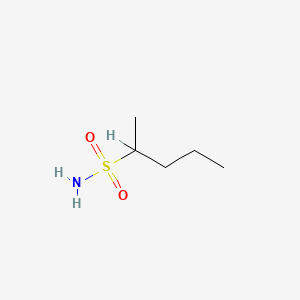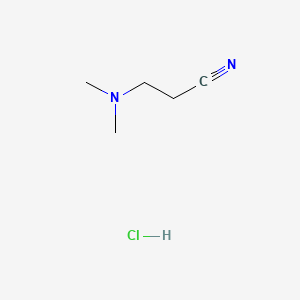
Éther de bis(1,1-dioxidotétrahydro-3-thiényle)
Vue d'ensemble
Description
Bis(1,1-dioxidotetrahydro-3-thienyl) ether is an organic sulfur compound with the molecular formula C8H14O5S2 and a molecular weight of 254.3 g/mol . This compound is characterized by the presence of two tetrahydrothiophene rings, each containing a sulfone group, connected by an ether linkage. It is commonly used in research and development due to its unique chemical properties .
Applications De Recherche Scientifique
Bis(1,1-dioxidotetrahydro-3-thienyl) ether has a wide range of applications in scientific research:
Méthodes De Préparation
The synthesis of Bis(1,1-dioxidotetrahydro-3-thienyl) ether typically involves the oxidation of tetrahydrothiophene derivatives. One common method includes the reaction of tetrahydrothiophene with hydrogen peroxide in the presence of a catalyst to form the sulfone groups . The resulting sulfone derivatives are then linked via an ether bond through a nucleophilic substitution reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .
Analyse Des Réactions Chimiques
Bis(1,1-dioxidotetrahydro-3-thienyl) ether undergoes various chemical reactions, including:
Oxidation: The sulfone groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to its corresponding sulfide derivatives using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Mécanisme D'action
The mechanism of action of Bis(1,1-dioxidotetrahydro-3-thienyl) ether involves its interaction with various molecular targets. The sulfone groups can participate in redox reactions, influencing cellular oxidative stress pathways . Additionally, the compound’s ability to undergo nucleophilic substitution allows it to interact with and modify biological macromolecules .
Comparaison Avec Des Composés Similaires
Bis(1,1-dioxidotetrahydro-3-thienyl) ether can be compared to other sulfone-containing compounds such as:
Dimethyl sulfone (DMSO2): A simple sulfone used in various industrial applications.
Sulfolane: A sulfone used as a solvent in the chemical industry.
Tetrahydrothiophene 1,1-dioxide: A related compound with similar structural features but lacking the ether linkage.
The uniqueness of Bis(1,1-dioxidotetrahydro-3-thienyl) ether lies in its dual sulfone groups and ether linkage, which confer distinct chemical reactivity and stability .
Propriétés
IUPAC Name |
3-(1,1-dioxothiolan-3-yl)oxythiolane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S2/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMDAGYXJGGKTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OC2CCS(=O)(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40951946 | |
| Record name | 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29422-01-3 | |
| Record name | Thiophene, 3,3′-oxybis[tetrahydro-, 1,1,1′,1′-tetraoxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29422-01-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3'-Oxybis(tetrahydrothiophene) 1,1,1',1'-tetraoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029422013 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC26943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,3'-Oxydi(1lambda~6~-thiolane-1,1-dione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40951946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3'-oxybis[tetrahydrothiophene] 1,1,1',1'-tetraoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-amino-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266330.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)



![Benzo[b]thiophene-3-aceticacid, 5-bromo-](/img/structure/B1266342.png)


